![molecular formula C11H15NO4S B2856658 3-(Tert-butoxycarbonyl)benzenesulfonamide CAS No. 103856-21-9](/img/structure/B2856658.png)
3-(Tert-butoxycarbonyl)benzenesulfonamide
Overview
Description
“3-(Tert-butoxycarbonyl)benzenesulfonamide” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is used in organic synthesis and can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds like “3-(Tert-butoxycarbonyl)benzenesulfonamide” often involves the use of Boc-protected amino acids . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .Molecular Structure Analysis
The molecular structure of “3-(Tert-butoxycarbonyl)benzenesulfonamide” includes a benzenesulfonamide core with a tert-butoxycarbonyl protecting group .Chemical Reactions Analysis
The Boc group in “3-(Tert-butoxycarbonyl)benzenesulfonamide” can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows for further reactions with the exposed amine group .Scientific Research Applications
Synthesis of N-Heterocycles via Sulfinimines
Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Catalyst for Selective Removal of Protecting Groups
The tert-butoxycarbonyl group from aromatic amines can be selectively removed using acidic clays as catalysts . This application is particularly useful in the synthesis of complex molecules where selective deprotection is required .
Preparation of Room-Temperature Ionic Liquids
A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) can be prepared . These protected AAILs can be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Mechanism of Action
Target of Action
Benzenesulfonamide analogs have been identified as kinase inhibitors with promising anticancer properties .
Mode of Action
It’s known that the compound is used for n-boc protection of amines, amino acids, and peptides . This process involves the reaction of the compound with these substances, leading to the formation of protected derivatives .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of dipeptides . The proposed mechanism includes the attack of the 2-position of imidazolium ionic liquid by CTPA to give a phosphonium intermediate, followed by the formation of acyloxyphosphonium from the protected amino acid anion .
Result of Action
It’s known that the compound is used for n-boc protection of amines, amino acids, and peptides, which can facilitate innovations in synthetic methodologies .
Safety and Hazards
Future Directions
The use of Boc-protected amino acids in the synthesis of compounds like “3-(Tert-butoxycarbonyl)benzenesulfonamide” has been suggested as a way to expand the applicability of amino acid ionic liquids (AAILs) in organic synthesis . This could open up new possibilities for the synthesis of more potent therapeutic candidates with higher potency and fewer side effects .
properties
IUPAC Name |
tert-butyl 3-sulfamoylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(13)8-5-4-6-9(7-8)17(12,14)15/h4-7H,1-3H3,(H2,12,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLHDQBQCCRNJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butoxycarbonyl)benzenesulfonamide |
Synthesis routes and methods
Procedure details
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